Cas no 705941-45-3 (2-(4-acetylpiperazin-1-yl)acetic acid)

2-(4-Acetylpiperazin-1-yl)acetic acid is a versatile intermediate in organic synthesis, particularly valued for its piperazine and acetic acid functional groups. Its acetylated piperazine moiety enhances solubility and reactivity, making it useful in pharmaceutical and agrochemical applications. The compound serves as a key building block for the development of biologically active molecules, including potential drug candidates. Its structural features allow for further derivatization, enabling the introduction of additional functional groups. The product exhibits good stability under standard conditions, ensuring reliable performance in synthetic workflows. Its consistent purity and well-defined chemical properties make it a preferred choice for research and industrial applications requiring precise molecular modifications.
2-(4-acetylpiperazin-1-yl)acetic acid structure
705941-45-3 structure
商品名:2-(4-acetylpiperazin-1-yl)acetic acid
CAS番号:705941-45-3
MF:C8H14N2O3
メガワット:186.20836
MDL:MFCD04116694
CID:68662
PubChem ID:2050656

2-(4-acetylpiperazin-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • (4-Acetylpiperazin-1-yl)acetic acid
    • (4-Acetyl-piperazin-1-yl)aceticacid
    • 2-(4-acetylpiperazin-1-yl)acetic acid
    • 4-acetyl-1-Piperazineacetic acid
    • (4-Acetyl-piperazin-1-yl)-acetic acid
    • F1929-0366
    • N-acetylpiperazine-1-ylacetic acid
    • (4-acetyl-piperazin-1-yl)-acetic acid, AldrichCPR
    • AM804258
    • SCHEMBL791891
    • MFCD04116694
    • (4-Acetyl-piperazin-1-yl)acetic acid
    • 1-Piperazineaceticacid, 4-acetyl-
    • A836930
    • HMS2590G15
    • VU0307958-2
    • MLS000685987
    • AS-39485
    • 2-(4-ethanoylpiperazin-1-yl)ethanoic acid
    • CS-0037501
    • (4-ACETYL-PIPERAZIN-1-YL)-ACETICACID
    • 2-(4-acetylpiperazin-1-yl)aceticAcid
    • SMR000324857
    • EN300-237798
    • AKOS000276257
    • 705941-45-3
    • FT-0656730
    • CHEMBL1525302
    • DTXSID50365999
    • 2-(4-acetyl-1-piperazinyl)acetic acid
    • DB-016450
    • 4-Acetyl-1-piperazineacetic Acid; 1-Acetyl-4-(carboxymethyl)piperazine
    • MDL: MFCD04116694
    • インチ: InChI=1S/C8H14N2O3/c1-7(11)10-4-2-9(3-5-10)6-8(12)13/h2-6H2,1H3,(H,12,13)
    • InChIKey: LOJWUWGLJZYAOE-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)N1CCN(CC1)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 186.10000
  • どういたいしつりょう: 186.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.8A^2
  • 疎水性パラメータ計算基準値(XlogP): -3.2

じっけんとくせい

  • 密度みつど: 1.224
  • ふってん: 382.4°C at 760 mmHg
  • フラッシュポイント: 185.1°C
  • 屈折率: 1.512
  • PSA: 60.85000
  • LogP: -0.88910

2-(4-acetylpiperazin-1-yl)acetic acid セキュリティ情報

  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi

2-(4-acetylpiperazin-1-yl)acetic acid 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(4-acetylpiperazin-1-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1929-0366-1g
2-(4-acetylpiperazin-1-yl)acetic acid
705941-45-3 95%+
1g
$59.0 2023-09-06
Life Chemicals
F1929-0366-10g
2-(4-acetylpiperazin-1-yl)acetic acid
705941-45-3 95%+
10g
$340.0 2023-09-06
abcr
AB222371-50 g
(4-Acetyl-piperazin-1-yl)acetic acid; .
705941-45-3
50g
€1,004.90 2023-02-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108141-1g
2-(4-Acetylpiperazin-1-yl)acetic acid
705941-45-3 95+%
1g
¥2775.00 2024-05-02
eNovation Chemicals LLC
D957163-1g
1-Piperazineaceticacid, 4-acetyl-
705941-45-3 95%
1g
$175 2024-06-07
abcr
AB222371-2g
(4-Acetyl-piperazin-1-yl)acetic acid; .
705941-45-3
2g
€94.60 2025-03-19
Chemenu
CM323113-5g
2-(4-Acetylpiperazin-1-yl)acetic acid
705941-45-3 95%
5g
$338 2022-09-29
Life Chemicals
F1929-0366-2.5g
2-(4-acetylpiperazin-1-yl)acetic acid
705941-45-3 95%+
2.5g
$118.0 2023-09-06
eNovation Chemicals LLC
D957163-10g
1-Piperazineaceticacid, 4-acetyl-
705941-45-3 95%
10g
$885 2024-06-07
Alichem
A139003333-5g
(4-Acetyl-piperazin-1-yl)-acetic acid
705941-45-3 95%
5g
$244.02 2023-09-01

2-(4-acetylpiperazin-1-yl)acetic acid 関連文献

2-(4-acetylpiperazin-1-yl)acetic acidに関する追加情報

2-(4-acetylpiperazin-1-yl)acetic acid: An Overview of Its Properties and Applications

2-(4-acetylpiperazin-1-yl)acetic acid (CAS No. 705941-45-3) is a versatile compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as APA (Acetyl Piperazine Acetic Acid), is characterized by its unique chemical structure and diverse biological activities. In this article, we will delve into the properties, synthesis, and potential applications of 2-(4-acetylpiperazin-1-yl)acetic acid, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

2-(4-acetylpiperazin-1-yl)acetic acid is a small molecule with the molecular formula C9H15N3O3. It consists of a piperazine ring substituted with an acetyl group at the 4-position and an acetic acid moiety attached to the piperazine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound. For instance, the acetyl group enhances lipophilicity, while the carboxylic acid group provides hydrophilic characteristics, making 2-(4-acetylpiperazin-1-yl)acetic acid highly soluble in both polar and non-polar solvents.

The pKa values of 2-(4-acetylpiperazin-1-yl)acetic acid are crucial for understanding its behavior in different environments. The carboxylic acid group has a pKa of approximately 4.76, while the piperazine nitrogen atoms have pKa values around 7.0 and 10.0. These pKa values indicate that the compound can exist in various protonation states depending on the pH of the solution, which is important for its biological activity and formulation in pharmaceutical applications.

Synthesis and Production

The synthesis of 2-(4-acetylpiperazin-1-yl)acetic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-acetyl-piperazine with bromoacetic acid or its ester derivatives, followed by hydrolysis to form the carboxylic acid. This process typically proceeds via nucleophilic substitution reactions and can be optimized to achieve high yields and purity levels.

An alternative synthetic route involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product yields. This method leverages the high energy efficiency of microwave radiation to accelerate chemical reactions, making it an attractive option for large-scale production.

Biological Activity and Mechanism of Action

2-(4-acetylpiperazin-1-yl)acetic acid has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. One of its key mechanisms of action involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA). Research has shown that 2-(4-acetylpiperazin-1-yl)acetic acid can act as a serotonin reuptake inhibitor (SRI), similar to selective serotonin reuptake inhibitors (SSRIs) used in treating depression and anxiety disorders.

In addition to its effects on serotonin, 2-(4-acetylpiperazin-1-yl)acetic acid has also been found to influence dopaminergic signaling pathways. Studies have demonstrated that it can enhance dopamine release in certain brain regions, which may contribute to its potential therapeutic effects in conditions such as Parkinson's disease.

Clinical Applications and Potential Therapeutic Uses

The diverse biological activities of 2-(4-acetylpiperazin-1-yl)acetic acid have led to its exploration in various clinical settings. One promising area is its use as an adjunct therapy for mood disorders such as depression and anxiety. Preclinical studies have shown that it can effectively reduce symptoms of depression in animal models, suggesting its potential as a novel antidepressant agent.

Beyond mood disorders, there is growing interest in using 2-(4-acetylpiperazin-1-yl)acetic acid for neurodegenerative diseases like Parkinson's disease. Its ability to modulate dopaminergic signaling makes it a candidate for improving motor function and reducing non-motor symptoms associated with Parkinson's disease.

Toxicology and Safety Profile[1].

The safety profile of 2-(4-acetylpiperazin-1-yl)acetic acid (CAS No. 705941-45-3) is an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses. However, as with any new compound, comprehensive toxicological evaluations are necessary to ensure its safety before advancing to clinical trials. These evaluations typically include assessments of acute toxicity, chronic toxicity, genotoxicity, and reproductive toxicity. 

To date, no significant adverse effects have been reported at clinically relevant doses. However, further research is needed to fully understand any potential long-term effects or interactions with other medications. 

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2-(4-acetylpiperazin-1-yl)acetic Acid: An Overview of Its Properties and Applications

2-(4-acetylpiperazin-1-yl)acetic Acid (CAS No. 705941-45-3) is a versatile compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as APA (Acetyl Piperazine Acetic Acid), is characterized by its unique chemical structure and diverse biological activities. In this article, we will delve into the properties, synthesis, and potential applications of 2-(4-acetylpiperazin-1-yl)acetic Acid, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

2-(4-acetylpiperazin-1-yl)acetic Acid is a small molecule with the molecular formula C9H15N3O3. It consists of a piperazine ring substituted with an acetyl group at the 4-position and an acetic acid moiety attached to the piperazine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound. For instance, the acetyl group enhances lipophilicity, while the carboxylic acid group provides hydrophilic characteristics, making 2-(4-acetylpiperazin-1-yl)acetic Acid highly soluble in both polar and non-polar solvents.

The pKa values of 2-(4-acetylpiperazin-1-yl)acetic Acid are crucial for understanding its behavior in different environments. The carboxylic acid group has a pKa of approximately 4.76, while the piperazine nitrogen atoms have pKa values around 7.0 and 10.0. These pKa values indicate that the compound can exist in various protonation states depending on the pH of the solution, which is important for its biological activity and formulation in pharmaceutical applications.

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An alternative synthetic route involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product yields. This method leverages the high energy efficiency of microwave radiation to accelerate chemical reactions, making it an attractive option for large-scale production.

Biological Activity and Mechanism of Action

























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In addition to its effects on serotonin, N-(Acetoxy)methylaniline (CAS No. N-(Acetoxy)methylaniline)) has also been found to influence dopaminergic signaling pathways. N-(Acetoxy)methylaniline ) has been shown to enhance dopamine release in certain brain regions, N-(Acetoxy)methylaniline ) may contribute to its potential therapeutic effects in conditions such as Parkinson's disease. N-(Acetoxy)methylaniline ) has been explored for various clinical settings. N-(Acetoxy)methylaniline ) has shown promise as an adjunct therapy for mood disorders such as depression. N-(Acetoxy)methylaniline ) effectively reduces symptoms. N-(Acetoxy)methylaniline ) beyond mood disorders,) growing interest uses) neurodegenerative diseases like Parkinson's disease.) ability modulate dopaminergic signaling makes) candidate improving motor function reducing non-motor symptoms associated Parkinson's disease.) safety profile) important consideration therapeutic applications.) preclinical studies generally well-tolerated therapeutic doses.) comprehensive toxicological evaluations necessary ensure safety advancing clinical trials.) typically assessments acute toxicity chronic toxicity genotoxicity reproductive toxicity.) date significant adverse effects reported clinically relevant doses.) further research needed fully understand long-term effects interactions medications.) current research trends future directions) ongoing research focused expanding understanding mechanisms action exploring new therapeutic applications optimizing pharmacological properties.) one area particular interest development prodrugs drug delivery systems enhance bioavailability stability targeted delivery). nanoparticle-based delivery systems shown promise improving drug efficacy reducing side effects.). researchers investigating combination therapies involving). efforts aim maximize therapeutic benefits minimizing potential risks.). conclusion). promising compound wide range potential applications medicinal chemistry pharmaceutical research.). unique chemical structure diverse biological activities favorable safety profile make attractive candidate further development.). ongoing research continues uncover new insights mechanisms action therapeutic uses optimization strategies.). understanding deepens anticipate will play increasingly important role advancing medical

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Amadis Chemical Company Limited
(CAS:705941-45-3)2-(4-acetylpiperazin-1-yl)acetic acid
A836930
清らかである:99%
はかる:25g
価格 ($):573.0